molecular formula C15H18F3N5OS B2618256 2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 326003-71-8

2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2618256
CAS RN: 326003-71-8
M. Wt: 373.4
InChI Key: RYZHPTJYNBSNDA-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .


Synthesis Analysis

The synthesis of this compound can be achieved through a series of chemical reactions. A common synthesis method involves the reaction of isopropylamine with 2-cyanoacetic ester to produce 2-isopropyl-2-(1,2,4-triazol-3-yl)acetic ester, which is then hydrolyzed and oxidized to yield the target product .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including an amino group, a butyl group, a triazole ring, a sulfanyl group, and a trifluoromethyl group. The molecular formula is C9H17N5OS, and the molecular weight is 243.33 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to its complex structure. For example, it can react with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid to synthesize a novel series of pyrazolyl [1,2,4]triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a high solubility in water and a white crystalline solid appearance . More detailed properties such as melting point, boiling point, and density are not available in the current search results.

properties

IUPAC Name

2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5OS/c1-2-3-7-12-21-22-14(23(12)19)25-9-13(24)20-11-6-4-5-10(8-11)15(16,17)18/h4-6,8H,2-3,7,9,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZHPTJYNBSNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(N1N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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